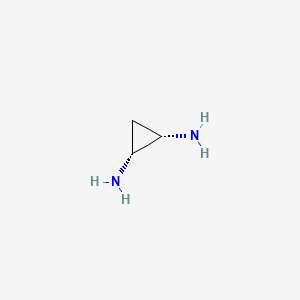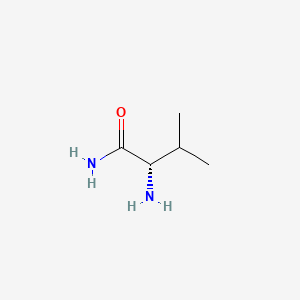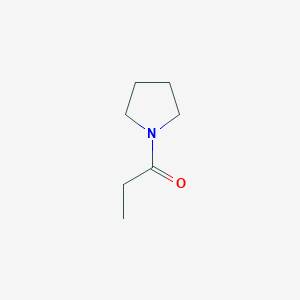
Ethyl 2-amino-3-(3-chlorophenyl)propanoate Hydrochloride
描述
Ethyl 2-amino-3-(3-chlorophenyl)propanoate Hydrochloride is a chemical compound with the CAS Number: 457654-55-6 . It has a molecular weight of 264.15 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClNO2.ClH/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 140-141 degrees Celsius . The compound is stable under normal temperatures and pressures. It should be stored in a cool, dry place .作用机制
Chlorphenamine works by blocking the action of histamine, a chemical released by the body during an allergic reaction. By blocking the action of histamine, Ethyl 2-amino-3-(3-chlorophenyl)propanoate Hydrochloridene prevents the symptoms of an allergic reaction from occurring. It is believed that Ethyl 2-amino-3-(3-chlorophenyl)propanoate Hydrochloridene works by binding to histamine receptors in the body and preventing the release of histamine.
Biochemical and Physiological Effects
Chlorphenamine has a number of biochemical and physiological effects on the body. It has been found to reduce inflammation, reduce the production of mucus, and reduce the itching and swelling associated with allergies. Additionally, it has been found to reduce the severity of asthma attacks and reduce the severity of nausea and vomiting.
实验室实验的优点和局限性
Chlorphenamine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using Ethyl 2-amino-3-(3-chlorophenyl)propanoate Hydrochloridene in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a safe and effective antihistamine, making it a good choice for laboratory experiments. However, one of the main limitations of using Ethyl 2-amino-3-(3-chlorophenyl)propanoate Hydrochloridene in laboratory experiments is that it is not very soluble in water, making it difficult to use in certain experiments.
未来方向
The future of Ethyl 2-amino-3-(3-chlorophenyl)propanoate Hydrochloridene research is promising. Chlorphenamine has been studied extensively for its potential use in the treatment of allergies and allergic reactions, and further research is being conducted to explore the potential of Ethyl 2-amino-3-(3-chlorophenyl)propanoate Hydrochloridene in the treatment of other conditions, such as asthma and nausea and vomiting. Additionally, research is being conducted to explore the potential of Ethyl 2-amino-3-(3-chlorophenyl)propanoate Hydrochloridene as an anti-inflammatory agent, as well as its potential use in the treatment of other conditions, such as cancer and autoimmune diseases. Finally, research is being conducted to further explore the mechanisms of action of Ethyl 2-amino-3-(3-chlorophenyl)propanoate Hydrochloridene and to develop new methods of synthesis.
科学研究应用
Chlorphenamine has been studied extensively for its potential use in the treatment of allergies and allergic reactions. Studies have shown that Ethyl 2-amino-3-(3-chlorophenyl)propanoate Hydrochloridene is effective in relieving the symptoms of hay fever and other allergic reactions, including sneezing, itching, and watery eyes. It has also been studied for its potential use in the treatment of asthma, and has been found to reduce the severity of asthma attacks. Additionally, Ethyl 2-amino-3-(3-chlorophenyl)propanoate Hydrochloridene has been studied for its potential use in the treatment of nausea and vomiting, and has been found to be effective in reducing the severity of these symptoms.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
ethyl 2-amino-3-(3-chlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZGZHRWNCDKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
457654-55-6 | |
| Record name | Phenylalanine, 3-chloro-, ethyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=457654-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















